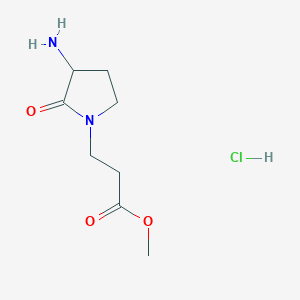
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride
Vue d'ensemble
Description
“Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C8H15ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 222.67 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 222.67 and a molecular formula of C8H15ClN2O3 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Ion-Pairing Reagent in Analytical Chemistry
Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP), a compound structurally similar to Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride, has been utilized as an ion-pairing reagent in capillary electrophoresis. This application aids in the separation and determination of common metal ions in environmental and pharmaceutical samples, demonstrating its utility in analytical chemistry for the qualitative and quantitative analysis of metal ions such as Li+, Na+, Mg2+, Ca2+, Ba2+, Ni2+, and Zn2+ in various water samples and pharmaceutical vitamin preparations (Belin & Gülaçar, 2005).
Derivatization and Spectroscopic Studies
The compound has also been explored for the identification and derivatization of selected cathinones, showcasing its versatility in forensic science. It was examined alongside other hydrochloride salts of cathinones through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction methods. This highlights its role in enhancing the identification processes for novel synthetic cathinones in forensic applications, proving its significance in the field of spectroscopic studies (Nycz et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3.ClH/c1-13-7(11)3-5-10-4-2-6(9)8(10)12;/h6H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGMRVGVRLXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![2-chloro-N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1429932.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)
![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)

![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)


![[(2,5-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1429945.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)
![2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1429949.png)


